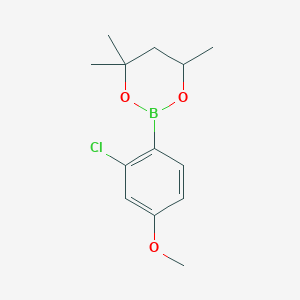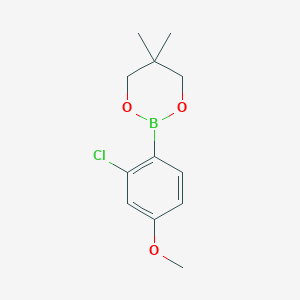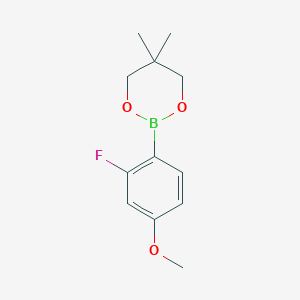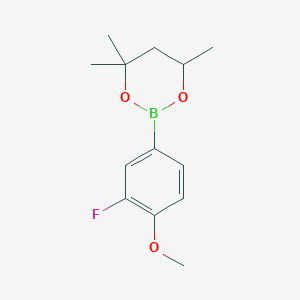
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (FMTMD) is a novel boron-containing compound with a wide range of applications in scientific research. It is a versatile compound with unique properties, including a high solubility in water, low toxicity, and good stability. FMTMD has been used in a variety of fields, including biochemistry, pharmacology, and material science.
Applications De Recherche Scientifique
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research. It has been used as a catalyst for a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbonates. It has also been used in the synthesis of polymers, the synthesis of organometallic complexes, and the synthesis of organic compounds. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in the synthesis of boron-containing drugs, such as the anti-cancer drug Bortezomib, and in the synthesis of boron-containing polymers.
Mécanisme D'action
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a unique mechanism of action. It acts as a catalyst for a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbonates. It also catalyzes the formation of a variety of organic compounds, including polymers, organometallic complexes, and organic compounds. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as an electron donor, donating electrons to substrates to facilitate their reactivity.
Biochemical and Physiological Effects
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to inhibit the growth of bacteria and fungi. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to inhibit the growth of cancer cells and to induce cell death in a variety of cancer cell lines. Furthermore, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to reduce inflammation and to reduce the levels of reactive oxygen species in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages for lab experiments. It is a highly soluble compound, with a solubility of up to 20 mM in water. Additionally, it is non-toxic and has a low melting point, making it easy to handle and store. It is also a highly stable compound, with a shelf-life of up to three years. However, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has some limitations for lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to accurately measure the concentration of 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in solutions due to its low solubility.
Orientations Futures
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of potential applications in scientific research. It can be used as a catalyst for a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbonates. It can also be used in the synthesis of polymers, organometallic complexes, and organic compounds. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used in the synthesis of boron-containing drugs and boron-containing polymers. Furthermore, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used in the study of biochemical and physiological effects, such as the inhibition of enzymes, the inhibition of bacteria and fungi, and the inhibition of cancer cell growth. Finally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used to develop new materials, such as boron-containing polymers and boron-containing drugs.
Méthodes De Synthèse
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a variety of methods, including a two-step synthetic pathway, a one-step synthetic pathway, or a direct reaction pathway. In the two-step synthetic pathway, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is first synthesized from 4-methoxyphenylboronic acid and 3-fluorophenylboronic acid. The two reactants are then reacted with trimethyl-1,3,2-dioxaborinane to form 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. In the one-step synthetic pathway, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized from 4-methoxyphenylboronic acid and 3-fluorophenylboronic acid. The two reactants are then reacted with trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of trifluoroacetic acid to form 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. In the direct reaction pathway, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized from 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid, and trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of trifluoroacetic acid.
Propriétés
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-9-8-13(2,3)18-14(17-9)10-5-6-12(16-4)11(15)7-10/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYUCZOZTLTWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


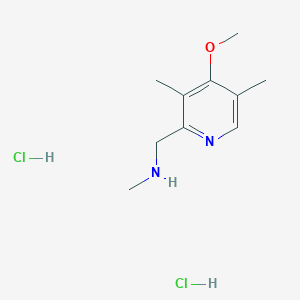

![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)







